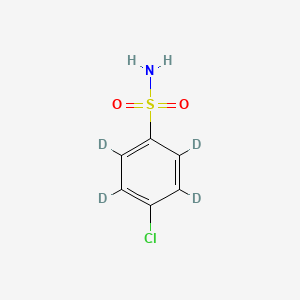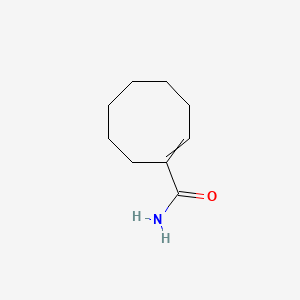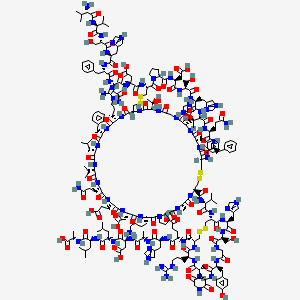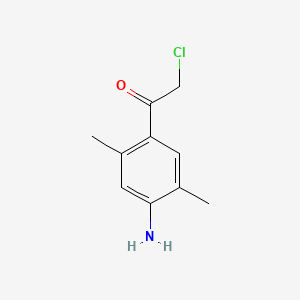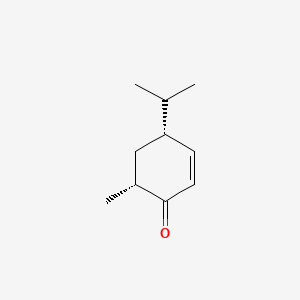
(4R,6R)-6-methyl-4-propan-2-ylcyclohex-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4R,6R)-6-methyl-4-propan-2-ylcyclohex-2-en-1-one, also known as menthone, is a cyclic monoterpene ketone that is commonly found in essential oils of various plants such as mint, eucalyptus, and basil. It has a characteristic minty odor and flavor and is widely used in the food, cosmetics, and fragrance industries.
Wirkmechanismus
The exact mechanism of action of (4R,6R)-6-methyl-4-propan-2-ylcyclohex-2-en-1-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in inflammation and oxidative stress. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins, and to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of antioxidant and detoxification enzymes.
Biochemical and Physiological Effects:
Menthone has been shown to have various biochemical and physiological effects, including the inhibition of pro-inflammatory cytokines, the reduction of oxidative stress, and the modulation of immune responses. It has also been found to have a positive effect on digestive health, promoting the growth of beneficial gut bacteria and reducing inflammation in the gut.
Vorteile Und Einschränkungen Für Laborexperimente
Menthone is a relatively safe and non-toxic compound, making it an ideal candidate for laboratory experiments. However, its low solubility in water can pose a challenge for some experiments, and its volatility can make it difficult to handle and store.
Zukünftige Richtungen
There are many potential future directions for the study of (4R,6R)-6-methyl-4-propan-2-ylcyclohex-2-en-1-one, including further investigation of its anti-inflammatory and antioxidant effects, its potential as a therapeutic agent for inflammatory diseases, and its use as a natural preservative in the food and cosmetics industries. Additionally, the development of novel synthesis methods and the exploration of its potential as a starting material for the synthesis of other bioactive compounds are promising areas for future research.
Synthesemethoden
Menthone can be synthesized by several methods, including the oxidation of menthol, the isomerization of pulegone, and the reduction of thymol. The most common method is the oxidation of menthol, which involves the use of a strong oxidizing agent such as chromic acid or potassium permanganate. The process yields a mixture of (4R,6R)-6-methyl-4-propan-2-ylcyclohex-2-en-1-one and other ketones, which can be separated by fractional distillation.
Wissenschaftliche Forschungsanwendungen
Menthone has been extensively studied for its various biological activities, including antimicrobial, anti-inflammatory, analgesic, and antioxidant properties. It has been found to exhibit significant antibacterial and antifungal activity against various pathogens, including Staphylococcus aureus, Candida albicans, and Aspergillus niger. It also has potent anti-inflammatory and analgesic effects, which make it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and osteoarthritis. Additionally, (4R,6R)-6-methyl-4-propan-2-ylcyclohex-2-en-1-one has been shown to possess strong antioxidant activity, which may help prevent oxidative stress-related diseases such as cancer and cardiovascular disease.
Eigenschaften
IUPAC Name |
(4R,6R)-6-methyl-4-propan-2-ylcyclohex-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O/c1-7(2)9-4-5-10(11)8(3)6-9/h4-5,7-9H,6H2,1-3H3/t8-,9-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQKVFPXPTBYWLF-RKDXNWHRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C=CC1=O)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@@H](C=CC1=O)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



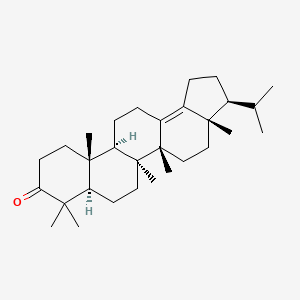
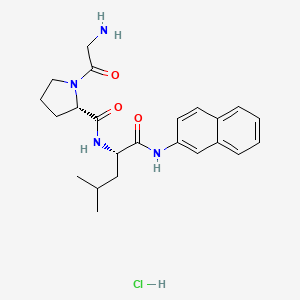
![3-Propan-2-yl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B564009.png)

